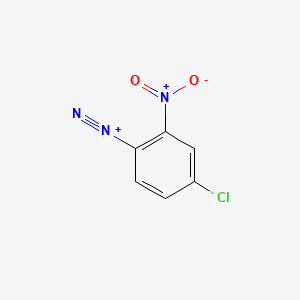

4-Chloro-2-nitrobenzenediazonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-nitrobenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGYYZYRNOVFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN3O2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864482 | |

| Record name | Benzenediazonium, 4-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27165-22-6 | |

| Record name | 4-Chloro-2-nitrobenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27165-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrobenzenediazonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-chloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrobenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-NITROBENZENEDIAZONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMD9AVT50Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Chloro-2-nitrobenzenediazonium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-chloro-2-nitrobenzenediazonium salts, crucial intermediates in the synthesis of a variety of organic compounds, including azo dyes and pharmaceutical agents. This document details established experimental protocols for the diazotization of 4-chloro-2-nitroaniline and outlines the key analytical techniques for the characterization of the resulting diazonium salt. Due to the inherent instability of diazonium salts, this guide also emphasizes safe handling procedures. While specific experimental spectral data for the title compound is not widely available in the public domain, this guide presents data for closely related compounds to provide a valuable comparative reference for researchers.

Introduction

Aryl diazonium salts are a versatile class of organic compounds characterized by the presence of a -N₂⁺ group attached to an aromatic ring. The diazonium group is an excellent leaving group (as dinitrogen gas), making these compounds highly useful for the introduction of a wide range of substituents onto an aromatic ring through nucleophilic substitution reactions. This compound, with its specific substitution pattern, offers a unique synthon for the targeted synthesis of complex molecules in various fields, including medicinal chemistry and materials science. This guide provides detailed methodologies for its preparation and characterization.

Synthesis of this compound Salts

The primary method for the synthesis of this compound salts is the diazotization of 4-chloro-2-nitroaniline. This reaction involves the treatment of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid. The reaction is highly exothermic and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | Yellow to orange crystalline solid | 115-117 |

| Sodium Nitrite | NaNO₂ | 69.00 | White to slightly yellowish crystalline solid | 271 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Colorless to yellowish fuming liquid | - |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Colorless, odorless, oily liquid | - |

Experimental Protocols

Two detailed protocols for the diazotization of 4-chloro-2-nitroaniline are presented below, based on established patent literature.[1]

Protocol 1: Diazotization in Sulfuric and Hydrochloric Acid

-

Dissolve 17.3 g of 4-chloro-2-nitroaniline in 20 ml of 96% sulfuric acid at 90°C.

-

In a separate, well-stirred reactor, prepare a mixture of 100 g of ice and 30 ml of concentrated hydrochloric acid.

-

With efficient stirring, add the warm amine solution to the ice/acid mixture. The amine will precipitate almost completely.

-

To this suspension, add 25 ml of 4N sodium nitrite solution over a period of 18 seconds at 20°C.

-

Continue stirring for an additional minute to ensure the diazotization is complete.

Protocol 2: Diazotization in Sulfuric Acid with Ice/Water

-

In a storage flask, dissolve 865 g of 4-chloro-2-nitroaniline in 1000 ml of 98% sulfuric acid at 85°C.

-

In a second storage flask, prepare a solution of 1000 ml of 4N sodium nitrite mixed with 5000 ml of ice/water.

-

Using separate feed lines, pass the amine solution (at a rate of 55.6 g/min ) and the nitrite solution (at a rate of 150 ml/min) into a small, stirred reactor (approximately 100 ml volume).

-

The reaction mixture then flows through a tubular reactor (12 m long, 6 mm diameter), exiting at a temperature of approximately 30°C.

Safety Note: Diazonium salts, particularly in the solid state, can be explosive and are sensitive to shock, friction, and heat. It is crucial to handle them in solution whenever possible and to avoid their isolation as dry solids unless absolutely necessary and with appropriate safety precautions in place.

Characterization of this compound Salts

Thorough characterization of the synthesized diazonium salt is essential to confirm its identity and purity. The following techniques are commonly employed.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₃O₂⁺ | PubChem |

| Molecular Weight | 184.56 g/mol | PubChem |

| Appearance | Expected to be a yellow crystalline solid in its salt form (e.g., chloride).[1] | - |

| Solubility | The chloride salt is soluble in water.[1] | - |

| Melting Point | Not available in the searched literature. Diazonium salts often decompose upon heating. | - |

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a diazonium salt is the strong absorption band corresponding to the N≡N stretching vibration. This band typically appears in the region of 2200-2300 cm⁻¹. The presence of the nitro group would also give rise to strong absorptions for the asymmetric and symmetric NO₂ stretching vibrations, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons of the this compound cation would appear as a complex multiplet in the downfield region of the spectrum, typically between 7.5 and 9.0 ppm, due to the electron-withdrawing effects of the diazonium, nitro, and chloro groups.

-

¹³C NMR: The carbon atoms in the aromatic ring will also be deshielded. The carbon atom attached to the diazonium group is expected to have a chemical shift in the range of 110-130 ppm. The other aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the positions of the chloro and nitro substituents.

3.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

Aryl diazonium salts typically exhibit strong absorption in the UV region. The exact position of the absorption maximum (λmax) is dependent on the substitution pattern of the aromatic ring. For this compound, an absorption maximum in the range of 250-300 nm would be expected.

Visualization of Synthesis and Workflow

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound chloride.

Caption: General workflow for the synthesis of this compound chloride.

Reaction Signaling Pathway

The following diagram illustrates the key chemical transformations during the diazotization reaction.

Caption: Simplified reaction pathway for the formation of an aryl diazonium ion.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound salts. The detailed experimental protocols offer a solid foundation for the preparation of this versatile intermediate. While specific characterization data for the title compound remains elusive in publicly accessible literature, the provided information on related compounds serves as a useful benchmark for researchers. The inherent instability of diazonium salts necessitates strict adherence to safety protocols. Further research is encouraged to fully characterize this compound and expand its applications in synthetic chemistry.

References

An In-depth Technical Guide to 4-Chloro-2-nitrobenzenediazonium: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrobenzenediazonium and its salts are highly reactive organic compounds that serve as versatile intermediates in organic synthesis. Characterized by the presence of a diazonium group (-N₂⁺), a chloro group, and a nitro group attached to a benzene ring, this compound is a valuable building block for the introduction of the 4-chloro-2-nitrophenyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the context of synthesizing larger, more complex molecules relevant to pharmaceutical and materials science research.

Physical and Chemical Properties

This compound is typically handled as its more stable salts, most commonly the chloride (Cl⁻) or tetrafluoroborate (BF₄⁻) salt. The properties of these salts are crucial for their handling, storage, and reactivity.

Table 1: Physical and Chemical Properties of this compound Salts

| Property | This compound Chloride | This compound Tetrafluoroborate |

| CAS Number | 119-09-5[1] | Not explicitly found, but related to 27165-22-6 (ion) |

| Molecular Formula | C₆H₃Cl₂N₃O₂[2] | C₆H₃BClF₄N₃O₂ |

| Molecular Weight | 220.01 g/mol [1][2] | 271.46 g/mol (calculated) |

| Appearance | Yellow crystalline solid[1] | Typically a solid, appearance not specified |

| Melting Point | Not available (decomposes)[1] | Decomposes (related nitrobenzenediazonium tetrafluoroborates decompose) |

| Boiling Point | Not applicable (decomposes)[1] | Not applicable (decomposes) |

| Solubility | Soluble in water[1] | Expected to be less soluble in water than the chloride salt |

| Stability | Unstable, particularly when dry; sensitive to heat and shock. Generally prepared in situ for immediate use. The presence of the chloride ion is crucial for its stability in solution.[1] | Generally more stable than the corresponding chloride salt, can sometimes be isolated. |

Computed Properties of the this compound Cation: [3]

| Property | Value |

| Molecular Weight | 184.56 g/mol |

| XLogP3 | 2.9 |

| Topological Polar Surface Area | 74 Ų |

| Heavy Atom Count | 12 |

Experimental Protocols

The synthesis of this compound salts involves the diazotization of its corresponding aniline precursor, 4-chloro-2-nitroaniline. The general principle involves the reaction of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, at low temperatures to prevent the decomposition of the highly reactive diazonium salt.

Synthesis of this compound Chloride (Aqueous Solution)

This protocol is adapted from a general procedure for the diazotization of anilines and is intended for the in situ generation of the diazonium salt for subsequent reactions.[4][5]

Materials:

-

4-Chloro-2-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a flask equipped with a stirrer and external cooling (ice bath), suspend the desired amount of finely powdered 4-chloro-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C with vigorous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold aniline suspension with continuous and efficient stirring. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.

-

The resulting pale-yellow solution contains the this compound chloride and is ready for immediate use in subsequent coupling or substitution reactions.

Diagram 1: Experimental Workflow for the Synthesis of this compound Chloride

Caption: Workflow for the synthesis of this compound chloride.

Synthesis of this compound Tetrafluoroborate

The tetrafluoroborate salt is generally more stable than the chloride and can sometimes be isolated as a solid. This protocol is a general method for the preparation of aryldiazonium tetrafluoroborates.[6][7]

Materials:

-

4-Chloro-2-nitroaniline

-

Hydrofluoroboric Acid (HBF₄, ~50% in water)

-

Sodium Nitrite (NaNO₂)

-

Acetone

-

Diethyl Ether

-

Distilled Water

-

Ice

Procedure:

-

In a suitable flask, dissolve the 4-chloro-2-nitroaniline in a mixture of hydrofluoroboric acid and distilled water.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Prepare a solution of sodium nitrite in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled aniline solution with vigorous stirring, maintaining the temperature at 0 °C.

-

Stir the resulting mixture for 40 minutes at 0 °C. A precipitate of the diazonium tetrafluoroborate should form.

-

Collect the precipitate by filtration.

-

To purify the product, re-dissolve the crude solid in a minimum amount of acetone.

-

Add ice-cooled diethyl ether to the acetone solution until the diazonium tetrafluoroborate salt precipitates out.

-

Filter the purified salt, wash it several times with small portions of cold diethyl ether, and dry it under vacuum.

Diagram 2: Logical Relationship in the Synthesis of the Tetrafluoroborate Salt

References

- 1. Cas 119-09-5,Benzenediazonium, 4-chloro-2-nitro-, chloride | lookchem [lookchem.com]

- 2. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]

- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. eqipped.com [eqipped.com]

- 6. patents.justia.com [patents.justia.com]

- 7. rsc.org [rsc.org]

Solubility of 4-Chloro-2-nitrobenzenediazonium Salts in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-nitrobenzenediazonium salts in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, summarizing the available qualitative data, and outlining the synthesis of the relevant diazonium salts. This information is intended to empower researchers to generate the specific quantitative data required for their applications.

Introduction to this compound Salts

This compound salts are highly reactive organic compounds extensively used as intermediates in the synthesis of azo dyes and pigments.[1][2][3][4] The cation has the chemical structure C₆H₃ClN₃O₂⁺.[5][6] These salts are typically prepared by the diazotization of 4-chloro-2-nitroaniline.[3][7][8][9] The stability and solubility of these salts are critically dependent on the counter-anion. Common forms include the chloride (Cl⁻) and the more stable tetrafluoroborate (BF₄⁻) salts.[1][10][11] While the chloride salt is noted to be soluble in water, tetrafluoroborate salts of arenediazonium compounds are generally more stable and tend to be soluble in polar organic solvents.[1][12]

Qualitative Solubility Data

While specific quantitative data is scarce, the general solubility trends for arenediazonium salts, particularly the more stable tetrafluoroborate salts, have been described in the literature. This information is summarized in the table below. It is important to note that these are general trends and solubility can be affected by the specific substitution pattern on the benzene ring.

| Solvent Class | Specific Solvents | General Solubility of Arenediazonium Tetrafluoroborates |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally Soluble to Fairly Soluble |

| Polar Protic | Water | Benzenediazonium chloride is soluble. Benzenediazonium tetrafluoroborate is poorly soluble. |

| Nonpolar | Hydrocarbons (e.g., hexane, toluene) | Generally Insoluble |

Table 1: Qualitative Solubility of Arenediazonium Tetrafluoroborate Salts in Common Organic Solvents.

Experimental Protocols for Solubility Determination

The absence of readily available quantitative solubility data for this compound salts necessitates experimental determination. The following are detailed protocols for two common methods for determining the solubility of a solid organic salt in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent by evaporation.[1][10][13][14]

Materials and Equipment:

-

This compound salt (e.g., tetrafluoroborate)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Procedure:

-

Sample Preparation: Add an excess amount of the this compound salt to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or on a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The time required for equilibration should be determined empirically.[3][15]

-

Separation of Solid: Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove all undissolved solids. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry evaporation dish.

-

Drying and Weighing: Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the diazonium salt. Dry the residue to a constant weight.

-

Calculation: The solubility can be calculated as follows:

-

Mass of dissolved salt = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility (g/L) = (Mass of dissolved salt) / (Volume of solution withdrawn)

-

UV-Visible Spectrophotometric Method

This method is suitable if the this compound salt has a distinct UV-Visible absorption spectrum in the chosen solvent. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution.[2][5][16][17]

Materials and Equipment:

-

This compound salt

-

Organic solvent of interest (must be transparent in the wavelength range of interest)

-

UV-Visible spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of the diazonium salt of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create several standard solutions of lower, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Measurement:

-

Withdraw a sample of the supernatant through a syringe filter.

-

Carefully dilute the saturated solution with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Synthesis of this compound Salts

The precursor for the synthesis of this compound salts is 4-chloro-2-nitroaniline. The general procedure involves diazotization in an acidic medium.

Synthesis of this compound Chloride

This salt is typically prepared and used in situ due to its lower stability.

Materials:

-

4-chloro-2-nitroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

Suspend 4-chloro-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the this compound chloride.

Synthesis of this compound Tetrafluoroborate

The tetrafluoroborate salt is generally more stable and can often be isolated as a solid.[18][19]

Materials:

-

Solution of this compound chloride (prepared as above)

-

Tetrafluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄)

-

Ice

-

Diethyl ether (for washing)

Procedure:

-

To the cold (0-5 °C) solution of this compound chloride, slowly add a cold solution of tetrafluoroboric acid or sodium tetrafluoroborate.

-

The this compound tetrafluoroborate will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water, followed by cold diethyl ether, to remove residual acid and other impurities.

-

Dry the solid under vacuum at a low temperature.

Visualized Workflows

The following diagrams illustrate the experimental and synthetic workflows described in this guide.

Caption: Gravimetric method for solubility determination.

Caption: Spectroscopic method for solubility determination.

Caption: Synthesis of this compound Tetrafluoroborate.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. scirp.org [scirp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.ws [chem.ws]

- 5. dlt.ncssm.edu [dlt.ncssm.edu]

- 6. This compound | C6H3ClN3O2+ | CID 84304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. rsc.org [rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. pharmajournal.net [pharmajournal.net]

- 15. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ingentaconnect.com [ingentaconnect.com]

- 18. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 19. arkat-usa.org [arkat-usa.org]

A Technical Guide to the Historical Development and Chemistry of 4-Chloro-2-nitrobenzenediazonium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development and chemical applications of 4-chloro-2-nitrobenzenediazonium salts. Central to the synthesis of a wide array of organic compounds, this versatile intermediate has played a significant role in the advancement of dye chemistry, materials science, and pharmaceutical development. This document details its synthesis, key reactions—including Sandmeyer, Balz-Schiemann, and azo coupling reactions—and its utility in the formation of heterocyclic compounds such as benzotriazoles. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to serve as a valuable resource for researchers in the field.

Historical Development

The chemistry of this compound salt is deeply rooted in the broader history of diazonium compounds, a class of organic molecules that revolutionized synthetic organic chemistry in the 19th century.

The Dawn of Diazonium Chemistry: The journey began in 1858 when the German chemist Johann Peter Griess discovered the diazotization reaction.[1][2][3] Griess found that treating aromatic amines with nitrous acid in the presence of a strong acid resulted in the formation of a new class of compounds he named "diazonium salts."[1][4] This discovery was a pivotal moment, as it unlocked a versatile pathway for the functionalization of aromatic rings.

The Sandmeyer Reaction - A Leap Forward: In 1884, Swiss chemist Traugott Sandmeyer made another groundbreaking discovery while attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide.[5] Instead of the expected product, he isolated chlorobenzene.[5] This serendipitous finding led to the development of the Sandmeyer reaction , a method to replace the diazonium group with a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst.[5] This reaction provided a reliable and efficient way to introduce a variety of substituents onto an aromatic ring that were otherwise difficult to install.

Expanding the Halogenation Toolkit - The Balz-Schiemann Reaction: The synthesis of aryl fluorides remained a challenge until 1927, when German chemists Günther Balz and Günther Schiemann developed the Balz-Schiemann reaction .[1][6] This method involves the conversion of an aromatic amine to its diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride.[1]

The Rise of Azo Dyes: The ability of diazonium salts to react with electron-rich aromatic compounds, known as azo coupling , was also discovered in the 19th century. This reaction, which forms brightly colored azo compounds, became the foundation of the synthetic dye industry.[7] Early patents from the 1930s demonstrate the use of various substituted diazonium salts in the production of a wide range of dyes.[5][8]

The specific timeline for the first synthesis of this compound salt is not explicitly documented in readily available historical records. However, its development is a direct consequence of the foundational discoveries of diazotization and the subsequent named reactions. The precursor, 4-chloro-2-nitroaniline, became an important intermediate in the burgeoning dye industry, and its diazotization to form the corresponding diazonium salt was a logical and necessary step for the synthesis of a variety of substituted aromatic compounds.

Synthesis of this compound Salt

The synthesis of this compound salt is a two-step process, starting from the commercially available 4-chloro-2-nitroaniline.

Synthesis of the Precursor: 4-Chloro-2-nitroaniline

4-Chloro-2-nitroaniline is a key intermediate, and its synthesis has been approached through various methods. A common industrial route involves the amination of 1,4-dichloro-2-nitrobenzene. Another laboratory-scale synthesis involves the chlorination of p-nitroaniline in a dilute hydrochloric acid medium.[9]

Diazotization of 4-Chloro-2-nitroaniline

The conversion of 4-chloro-2-nitroaniline to its diazonium salt is achieved through the classical diazotization reaction. This involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Key Reactions and Applications

This compound chloride is a versatile intermediate that undergoes several important transformations, leading to a wide range of functionalized aromatic compounds.

Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of diazonium salt chemistry, allowing for the substitution of the diazonium group with various nucleophiles, catalyzed by copper(I) salts.

Quantitative Data for Sandmeyer Reactions:

| Product | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloro-2-nitrobenzonitrile | CuCN | - | DMF | Reflux | 63.0 | [2][10] |

Balz-Schiemann Reaction

For the introduction of fluorine, the Balz-Schiemann reaction is employed. This involves the formation of the tetrafluoroborate salt of the diazonium cation, which is then thermally decomposed.

Quantitative Data for Balz-Schiemann Reaction:

| Product | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Fluorotoluene (from p-toluidine) | HBF4, then heat | - | - | ~89 | [1] |

Note: Specific yield for the Balz-Schiemann reaction of this compound tetrafluoroborate was not found in the searched literature, but the yield for a similar substrate is provided for reference.

Azo Coupling Reactions

Azo coupling is a vital reaction of diazonium salts, leading to the formation of azo dyes. This compound chloride is a common diazo component in the synthesis of various pigments. The diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol or an aniline derivative.

Quantitative Data for Azo Coupling Reactions:

| Diazo Component | Coupling Component | Product | Yield (%) | Reference |

| This compound chloride | 2-α,α-dimethylbenzyl-4-tert-octylphenol | 4-Chloro-2-nitro-2'-hydroxy-3'-α,α-dimethylbenzyl-5'-tert-octylazobenzene | - | [11] |

Synthesis of Benzotriazoles

An important application of o-nitro-substituted diazonium salts is in the synthesis of benzotriazoles, which are valuable compounds in pharmaceuticals and as UV absorbers. The reaction involves an intramolecular cyclization of the diazonium salt derived from an o-nitroaniline derivative, often followed by reduction.

Quantitative Data for Benzotriazole Synthesis:

| Starting Material | Product | Yield (%) | Reference |

| 2-(2'-hydroxy-5'-methylphenyl)benzotriazole-N-oxide | 2-(2'-hydroxy-5'-methylphenyl)benzotriazole | 55 | [12] |

Experimental Protocols

Diazotization of 4-Chloro-2-nitroaniline

Materials:

-

4-Chloro-2-nitroaniline (17.3 g, 0.1 mol)

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Ice

Procedure:

-

Suspend 17.3 g of 4-chloro-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a concentrated aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

-

The resulting solution of this compound chloride is used immediately in subsequent reactions.[13]

Azo Coupling with a Naphthol Derivative

Materials:

-

Solution of this compound chloride (prepared as above)

-

Naphthol AS derivative

-

Sodium Hydroxide (NaOH)

-

Ice

Procedure:

-

Dissolve the Naphthol AS derivative in an aqueous solution of sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the Naphthol AS solution with vigorous stirring, maintaining the temperature below 10 °C.

-

A brightly colored precipitate of the azo dye will form immediately.

-

Continue stirring for 1-2 hours to ensure the completion of the reaction.

-

Filter the precipitate, wash with water until the filtrate is neutral, and dry the product.

Conclusion

The chemistry of this compound salts represents a classic yet continually relevant area of organic synthesis. From its historical roots in the foundational discoveries of diazotization and the Sandmeyer reaction to its modern applications in the synthesis of high-performance pigments and functional materials, this versatile intermediate continues to be of great importance. This guide has provided a comprehensive overview of its historical context, synthesis, and key reactions, complete with quantitative data and detailed protocols. It is hoped that this document will serve as a valuable resource for researchers and professionals in the chemical sciences, fostering further innovation and application of this remarkable class of compounds.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | C6H3ClN3O2+ | CID 84304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Balz Schiemann (Reaction) [quimicaorganica.org]

- 7. science-revision.co.uk [science-revision.co.uk]

- 8. About: Balz–Schiemann reaction [dbpedia.org]

- 9. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]

- 10. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 11. guidechem.com [guidechem.com]

- 12. prepchem.com [prepchem.com]

- 13. Schiemann Reaction [drugfuture.com]

Spectroscopic Profile of 4-Chloro-2-nitrobenzenediazonium: A Technical Overview

An extensive search of publicly available scientific literature and chemical databases for experimental spectroscopic data (NMR, IR, UV-Vis) of 4-Chloro-2-nitrobenzenediazonium has revealed a significant lack of published information. While general chemical identifiers and some predicted properties are available, detailed experimental spectra and the corresponding acquisition protocols for this specific compound are not currently in the public domain.

This guide aims to provide a comprehensive summary of the available information and, in the absence of direct experimental data, will present data for structurally related compounds to offer potential points of reference for researchers. It is crucial to note that the spectroscopic data of related molecules may not be representative of this compound and should be used with caution.

Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Molecular Formula | C₆H₃ClN₃O₂⁺ | PubChem[1] |

| CAS Number | 27165-22-6 | PubChem[1] |

| Molecular Weight | 184.56 g/mol | PubChem[1] |

Spectroscopic Data (Absence of Experimental Data)

As of the latest search, no experimental NMR, IR, or UV-Vis spectra for this compound have been found in peer-reviewed literature or spectral databases. Chemical databases such as PubChem and ChemSpider list the compound but do not provide any experimental spectroscopic data.[1][2]

This absence of data necessitates a predictive approach or comparison with analogous structures for any research endeavors.

Data from Structurally Related Compounds

To provide some context for researchers, spectroscopic information for closely related compounds is presented below. These compounds share structural motifs with this compound, but differences in substitution will lead to variations in their spectra.

4-Chloro-2-nitrobenzoic acid

This compound is structurally similar, differing by the presence of a carboxylic acid group instead of the diazonium group.

-

IR Spectrum: Infrared spectral data for 4-Chloro-2-nitrobenzoic acid is also available through resources like ChemicalBook.[4]

4-Nitrobenzenediazonium

This compound lacks the chloro-substituent present in the target molecule.

-

NMR, IR, and UV-Vis Spectra: The tetrafluoroborate salt of 4-nitrobenzenediazonium is well-characterized, and its spectral data is available in databases like PubChem, which links to SpectraBase.[5] This includes ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra.

Synthesis and Characterization Workflow

While a specific, detailed experimental protocol for the synthesis and spectroscopic characterization of this compound is not available, a general workflow for the preparation of aryldiazonium salts can be outlined. This typically involves the diazotization of the corresponding aniline.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis and characterization of this compound.

Logical Relationship for Spectroscopic Analysis

The logical flow for analyzing the spectroscopic data of a newly synthesized diazonium salt like this compound would involve a multi-technique approach to confirm the structure.

Caption: Logical workflow for the structural confirmation of this compound using spectroscopic methods.

Conclusion and Future Outlook

The lack of publicly available experimental spectroscopic data for this compound highlights a gap in the chemical literature. For researchers and drug development professionals, this necessitates either in-house synthesis and characterization or reliance on predictive models. The generation and publication of this data would be a valuable contribution to the scientific community, enabling more accurate research and development involving this compound. It is recommended that any future work on the synthesis of this diazonium salt includes a comprehensive spectroscopic characterization, with the data being made publicly accessible through open-access databases.

References

- 1. This compound | C6H3ClN3O2+ | CID 84304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H3ClN3O2) [pubchemlite.lcsb.uni.lu]

- 3. 4-Chloro-2-nitrobenzoic acid(6280-88-2) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Chloro-2-nitrobenzoic acid(6280-88-2) IR Spectrum [chemicalbook.com]

- 5. 4-Nitrobenzenediazonium tetrafluoroborate | C6H4BF4N3O2 | CID 68006 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 4-Chloro-2-nitrobenzenediazonium Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and key reactions of 4-Chloro-2-nitrobenzenediazonium salts, a versatile intermediate in organic synthesis. The document provides a detailed overview of its preparation and subsequent transformations through Sandmeyer, Gomberg-Bachmann, and azo coupling reactions, offering valuable insights for researchers in medicinal chemistry and materials science.

Synthesis of this compound Salt

The foundational step for the utilization of this reactive intermediate is its synthesis from 4-chloro-2-nitroaniline. The process involves a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.

Experimental Protocol: Diazotization of 4-chloro-2-nitroaniline

A common procedure for the diazotization of 4-chloro-2-nitroaniline involves suspending the amine in a strong acid, such as sulfuric acid or hydrochloric acid, and then treating it with a solution of sodium nitrite at low temperatures to control the exothermic reaction and prevent the decomposition of the diazonium salt.

Materials:

-

4-chloro-2-nitroaniline

-

Concentrated sulfuric acid (96%) or concentrated hydrochloric acid

-

Sodium nitrite

-

Ice

Procedure:

-

Suspend 17.3 g of 4-chloro-2-nitroaniline in a mixture of 100 g of ice and 20 ml of 96% sulfuric acid in a well-stirred reactor.[1]

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (e.g., 25 ml of 4N sodium nitrite solution) dropwise to the suspension while maintaining the temperature below 10 °C.[1]

-

Continue stirring for a designated period (e.g., 8 minutes) to ensure complete diazotization. The resulting solution contains the this compound salt and is used directly in subsequent reactions.[1]

Logical Relationship of Diazotization

References

The Dawn of Diazonium Chemistry: A Technical Guide to the Discovery and Initial Synthesis of 4-Chloro-2-nitrobenzenediazonium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical discovery and foundational synthesis of 4-Chloro-2-nitrobenzenediazonium, a key intermediate in organic synthesis. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its preparation, and a summary of relevant quantitative data.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the groundbreaking discovery of diazonium salts by the German chemist Peter Griess in 1858.[1] While working with aromatic amines and nitrous acid, Griess unearthed a new class of compounds characterized by the reactive diazonium group (-N₂⁺).[1] His initial publication in Annalen der Chemie und Pharmacie detailed the reaction of nitrous acid with picramic acid and aminonitrophenol, laying the groundwork for what would become a cornerstone of synthetic organic chemistry.[1]

Although a specific, singular report detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is a direct application of Griess's revolutionary diazotization reaction. The initial preparations of this specific salt were likely conducted in the context of the burgeoning dye industry and the exploration of the synthetic utility of this new class of reagents. The primary and most enduring method for its synthesis is the diazotization of 4-chloro-2-nitroaniline.

Chemical and Physical Properties

This compound is an aromatic diazonium salt with the chemical formula C₆H₃ClN₃O₂⁺.[2] As a diazonium salt, it is recognized for its reactivity, particularly in azo coupling reactions and as a precursor for the synthesis of various organic compounds.[3] Due to the potential instability of diazonium salts, they are often prepared in situ for immediate use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₃O₂⁺ | [2] |

| Molecular Weight | 184.56 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 27165-22-6 | [2] |

Initial Synthesis: The Diazotization of 4-Chloro-2-nitroaniline

The inaugural and most prevalent method for the synthesis of this compound is the diazotization of 4-chloro-2-nitroaniline. This reaction involves the treatment of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.

Reaction Mechanism and Signaling Pathway

The diazotization reaction proceeds through a series of well-established steps. Initially, the mineral acid protonates sodium nitrite to form nitrous acid (HNO₂). Nitrous acid is then further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the amino group of 4-chloro-2-nitroaniline then attacks the nitrosonium ion, initiating a cascade of proton transfers and ultimately leading to the formation of the diazonium salt with the expulsion of water.

Caption: Mechanism of the diazotization of 4-chloro-2-nitroaniline.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established industrial processes.[4]

Materials:

-

4-chloro-2-nitroaniline

-

Concentrated sulfuric acid (98%)

-

Sodium nitrite

-

Ice

-

Water

Equipment:

-

Three-necked flask equipped with a mechanical stirrer and a thermometer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a three-necked flask, a solution of 4-chloro-2-nitroaniline (e.g., 17.3 g) in concentrated sulfuric acid (e.g., 20 ml of 96%) is prepared.[4] The dissolution may require gentle warming.

-

The flask is then cooled to 0-5 °C in an ice bath with vigorous stirring.

-

A solution of sodium nitrite (e.g., 25 ml of 4N solution) in water is prepared and cooled.[4]

-

The cold sodium nitrite solution is added dropwise to the stirred solution of the amine in sulfuric acid, ensuring the temperature is maintained between 0-5 °C.[4] A rapid addition should be avoided to prevent decomposition of the nitrous acid.[4]

-

After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 8 minutes) to ensure complete diazotization.[4]

-

The resulting solution contains the this compound salt and is typically used immediately in subsequent reactions without isolation.

Table 2: Representative Quantitative Data for Synthesis

| Reactant/Product | Quantity | Molar Equivalent | Reference |

| 4-chloro-2-nitroaniline | 17.3 g | 1 | [4] |

| 96% Sulfuric Acid | 20 ml | - | [4] |

| 4N Sodium Nitrite Solution | 25 ml | ~1 | [4] |

| Yield | Not isolated, used in situ | - | [4] |

Note: Diazonium salts can be explosive when dry and should be handled with extreme caution. The synthesis should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Characterization Data

Detailed characterization data for isolated this compound is sparse in the readily available literature, as it is often generated and used in situ. However, based on the analysis of closely related diazonium salts, the following characteristic spectral features would be expected.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| IR Spectroscopy | A strong, sharp absorption band in the region of 2250-2300 cm⁻¹ corresponding to the N≡N stretching vibration of the diazonium group. Bands corresponding to the C-Cl, C-NO₂, and aromatic C-H and C=C stretching and bending vibrations would also be present. |

| ¹H NMR Spectroscopy | Aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.5-9.0 ppm) due to the strong electron-withdrawing effects of the nitro and diazonium groups. |

| ¹³C NMR Spectroscopy | Aromatic carbons would resonate in the typical range for substituted benzenes. The carbon atom attached to the diazonium group would be significantly deshielded. |

Note: The exact peak positions and splitting patterns would depend on the solvent and the counter-ion present.

Conclusion

The discovery of diazonium salts by Peter Griess marked a pivotal moment in organic chemistry, paving the way for the synthesis of a vast array of aromatic compounds. This compound, prepared through the diazotization of 4-chloro-2-nitroaniline, stands as a testament to the enduring legacy of this discovery. This technical guide provides a foundational understanding of its historical context, synthesis, and key characteristics, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The inherent reactivity and potential instability of this compound necessitate careful handling and a thorough understanding of the experimental protocols outlined herein.

References

- 1. Peter Griess - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H3ClN3O2+ | CID 84304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing 4-Chloro-2-nitrobenzenediazonium

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Chloro-2-nitrobenzenediazonium is a versatile reagent for the synthesis of novel azo dyes. The presence of the electron-withdrawing nitro group and the chloro substituent on the diazonium salt enhances its electrophilicity, making it a reactive component in azo coupling reactions. This reactivity allows for the synthesis of a diverse range of azo dyes with potential applications in textiles, material science, and as chromogenic reagents.[1][2][3][4] This document provides detailed protocols for the synthesis and characterization of azo dyes derived from this compound, along with data presentation and visualizations to guide researchers in their experimental work.

Azo dyes are characterized by the presence of the azo group (-N=N-) connecting two aromatic rings.[3][5] The color of these dyes can be tuned by the nature of the aromatic substituents.[5] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of the diazonium salt with a suitable coupling agent, such as a phenol or an aromatic amine.[2]

Key Experimental Protocols

1. Preparation of this compound Salt Solution (Diazotization)

This protocol outlines the conversion of 4-chloro-2-nitroaniline to its corresponding diazonium salt.

-

Materials:

-

4-Chloro-2-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

-

Procedure:

-

In a beaker, suspend 0.01 mol of 4-chloro-2-nitroaniline in a mixture of 15 mL of concentrated hydrochloric acid and 25 mL of distilled water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of 0.01 mol of sodium nitrite in 8 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled suspension of 4-chloro-2-nitroaniline. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

Continue stirring the mixture for an additional 15-20 minutes after the addition is complete to ensure the diazotization reaction is finalized. The resulting pale yellow solution is the this compound salt solution and should be used immediately in the subsequent coupling reaction.

-

2. Synthesis of Azo Dyes via Azo Coupling

This protocol describes the coupling of the prepared diazonium salt with a generic coupling agent (e.g., a phenol or an aromatic amine).

-

Materials:

-

This compound salt solution (from Protocol 1)

-

Coupling agent (e.g., phenol, resorcinol, N,N-dimethylaniline) (0.01 mol)

-

Sodium Hydroxide (NaOH) or Sodium Acetate

-

Distilled Water

-

Ice

-

-

Procedure:

-

Dissolve 0.01 mol of the coupling agent in a 10% sodium hydroxide solution (for phenols) or in a suitable solvent (for aromatic amines).

-

Cool the solution of the coupling agent to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared this compound salt solution to the cooled solution of the coupling agent with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

If the coupling agent was a phenol, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.

-

Filter the precipitated azo dye using vacuum filtration and wash the solid with cold distilled water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.

-

Dry the purified product in a desiccator.

-

Data Presentation

The following tables summarize typical data obtained from the synthesis and characterization of novel azo dyes derived from 4-amino-2-nitrobenzoic acid, a structurally similar precursor to this compound.[6][7] This data can serve as a reference for the expected results when using this compound.

Table 1: Synthesis and Physical Properties of Azo Dyes Derived from 4-Amino-2-nitrobenzoic Acid.[6][7]

| Dye | Coupling Agent | Yield (%) | Color | Melting Point (°C) |

| 1 | Phenol | - | - | - |

| 2 | Catechol | - | - | - |

| 3 | Resorcinol | 66.1 | Red | 220-223 |

| 4 | Hydroquinone | 66.1 | Orange | 170-173 |

| 5 | Salicylic Acid | - | - | - |

| 6 | Acetylsalicylic Acid | - | - | - |

Table 2: Spectroscopic Data for Azo Dyes Derived from 4-Amino-2-nitrobenzoic Acid.[6][7]

| Dye | FTIR ν (cm⁻¹) |

| 3 | 3500-2500 (br, OH), 1700 (br, C=O), 1590 (m, C=C of Ar), 1520 (m, N=N), 1300 (sy, NO₂) |

| 4 | 3500-2500 (br, OH), 1700 (br, C=O), 1590 (m, C=C of Ar), 1520 (m, N=N), 1300 (sy, NO₂) |

Note: The spectroscopic data for dyes 1, 2, 5, and 6 were not explicitly detailed in the provided search results.

Mandatory Visualizations

Caption: General workflow for the synthesis of a novel azo dye.

Caption: Logical relationship in azo dye synthesis.

References

- 1. Synthesis of novel disazo dyes and an investigation of their use in the textile industry : Oriental Journal of Chemistry [orientjchem.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. plantarchives.org [plantarchives.org]

- 4. journals.ekb.eg [journals.ekb.eg]

- 5. cuhk.edu.hk [cuhk.edu.hk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Sandmeyer Reaction of 4-Chloro-2-nitrobenzenediazonium

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via the formation of a diazonium salt intermediate.[1][2][3][4] This transformation is particularly valuable in the synthesis of substituted aromatic compounds that are not readily accessible through direct substitution methods.[5] The reaction proceeds through a two-step process: the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed nucleophilic substitution of the diazonium group.[3][6] This application note provides a detailed protocol for the Sandmeyer reaction starting from 4-chloro-2-nitroaniline to yield various functionalized benzene derivatives, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.

The overall transformation involves the conversion of the amino group in 4-chloro-2-nitroaniline into a highly reactive diazonium salt, which is then displaced by a nucleophile, such as a halide or a cyanide group, in the presence of a copper(I) salt catalyst.[1][2]

Data Presentation

The following table summarizes the expected yields for various Sandmeyer reactions starting from 4-chloro-2-nitrobenzenediazonium, derived from 4-chloro-2-nitroaniline. It is important to note that while specific literature values for the Sandmeyer reaction of this exact substrate are not abundant, the provided yields are based on analogous reactions and established principles of the Sandmeyer reaction. For instance, a related substrate, 3-[3-(6-azauracil-5-yl)-2-aminophenyl]-1,2-dihydro-quinoxaline-2-one, has been reported to undergo Sandmeyer chlorination and bromination with yields of 57% and 80%, respectively.[7] The cyanation yield is based on a related Rosenmund-von Braun reaction for the synthesis of 4-chloro-2-nitrobenzonitrile.[8]

| Product Name | Nucleophile | Copper(I) Salt | Typical Yield (%) |

| 2,5-Dichloronitrobenzene | Chloride (Cl⁻) | Copper(I) chloride (CuCl) | ~60-70% |

| 1-Bromo-4-chloro-2-nitrobenzene | Bromide (Br⁻) | Copper(I) bromide (CuBr) | ~70-80% |

| 4-Chloro-2-nitrobenzonitrile | Cyanide (CN⁻) | Copper(I) cyanide (CuCN) | ~70-75% |

Experimental Protocols

This section provides detailed methodologies for the preparation of the this compound salt and its subsequent conversion into various products via the Sandmeyer reaction.

Materials and Equipment:

-

4-chloro-2-nitroaniline

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN)

-

Ice

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware for extraction and purification

Safety Precautions:

-

Aryl diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.

-

The Sandmeyer reaction can be vigorous, with the evolution of nitrogen gas. Perform the reaction in a well-ventilated fume hood.

-

Copper salts and cyanide compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Part 1: Preparation of this compound Salt Solution (Diazotization)

This procedure outlines the in-situ preparation of the diazonium salt from 4-chloro-2-nitroaniline.

-

Dissolution of the Amine: In a beaker, suspend 17.3 g of 4-chloro-2-nitroaniline in a mixture of 100 g of ice and 20 ml of 96% sulfuric acid with vigorous stirring.[7] Alternatively, an equivalent molar amount of concentrated hydrochloric acid can be used.

-

Cooling: Cool the suspension to 0-5 °C in an ice-water bath. It is crucial to maintain this low temperature throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[6]

-

Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite by dissolving the appropriate molar equivalent in water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine suspension with continuous and efficient stirring. The addition rate should be controlled to keep the temperature below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected using starch-iodide paper.

Part 2: Sandmeyer Reaction

The freshly prepared, cold diazonium salt solution is used immediately in the following procedures.

-

Preparation of Copper(I) Chloride Solution: In a large flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Reaction: Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. The addition will cause the evolution of nitrogen gas.[6]

-

Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and continue stirring until the evolution of nitrogen ceases. The product can then be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization.

-

Preparation of Copper(I) Bromide Solution: In a large flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring, controlling the rate of addition to manage the evolution of nitrogen gas.

-

Completion and Work-up: Follow the same work-up procedure as described for the chlorination reaction.

-

Purification: Purify the crude product by distillation or recrystallization.

-

Preparation of Copper(I) Cyanide Solution: In a large flask, prepare a solution or suspension of copper(I) cyanide. This reaction is often carried out in a neutral or slightly acidic medium.

-

Reaction: Carefully add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. The evolution of nitrogen gas will be observed.

-

Completion and Work-up: After the reaction is complete, the product is typically isolated by filtration or extraction. The work-up may involve treatment with a solution to decompose any complexed copper salts.

-

Purification: The crude benzonitrile can be purified by recrystallization from a suitable solvent.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this application note.

Caption: Experimental workflow for the Sandmeyer reaction.

Caption: Simplified mechanism of the Sandmeyer reaction.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

Application Notes and Protocols for HPLC Analysis of Phenolic Compounds Using 4-Nitrobenzoyl Chloride as a Derivatizing Agent

Introduction

Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon ring. They are widely used in the synthesis of dyes, drugs, and other commercial products. Due to their potential environmental and health impacts, their presence in water sources is closely monitored.[1]

High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical technique for the quantification of phenolic compounds. However, the sensitivity of the method can be limited for analytes with low UV absorbance. Chemical derivatization is a technique used to modify an analyte to improve its chromatographic properties or detectability.[2] 4-Nitrobenzoyl chloride is an effective derivatizing reagent that reacts with the hydroxyl group of phenols to form esters. The resulting derivatives exhibit strong UV absorbance, significantly enhancing the sensitivity of the HPLC analysis.[1][3]

This application note provides a detailed protocol for the simultaneous determination of phenol, five chlorophenols, and three phenylphenols in water samples after pre-column derivatization with 4-nitrobenzoyl chloride.[1]

Principle of the Method

The method is based on the pre-column derivatization of phenolic compounds with 4-nitrobenzoyl chloride in an alkaline medium to form their respective 4-nitrobenzoyl esters. The reaction is carried out at a slightly elevated temperature to ensure rapid and complete derivatization. The resulting derivatives are then separated by reverse-phase HPLC and detected by a UV detector at 280 nm.[1][3]

The derivatization reaction is illustrated in the diagram below:

Caption: Derivatization reaction of phenolic compounds with 4-nitrobenzoyl chloride.

Experimental Protocols

-

Phenol and related phenolic compound standards

-

4-Nitrobenzoyl Chloride (4-NB-Cl), derivatization grade (≥99.0%)

-

Acetonitrile (HPLC grade)

-

Milli-Q water or equivalent high-purity water

-

Boric acid

-

Sodium hydroxide (NaOH)

-

Trifluoroacetic acid (TFA)

-

Standard Stock Solutions: Prepare individual stock solutions of phenol and other phenolic compounds in Milli-Q water.

-

Working Standard Mixture: Prepare a mixed standard solution by appropriate dilution of the stock solutions with Milli-Q water.[1]

-

0.1 M Borate Buffer (pH 8.5): Dissolve an appropriate amount of boric acid in Milli-Q water, and adjust the pH to 8.5 with NaOH.[1]

-

4-Nitrobenzoyl Chloride Solution (2 mg/mL): Dissolve 20 mg of 4-NB-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.[1]

The following workflow outlines the pre-column derivatization procedure:

Caption: Workflow for the derivatization and analysis of phenolic compounds.

Detailed Steps:

-

To a microcentrifuge tube, add 100 µL of the water sample or standard solution.[1]

-

Add 100 µL of 0.1 M borate buffer (pH 8.5).[1]

-

Add 100 µL of the 2 mg/mL 4-NB-Cl solution in acetonitrile.[1]

-

Vortex the mixture to ensure homogeneity.[1]

-

Place the tube in a heating block or water bath at 50°C for 1 minute.[1][3]

-

After the reaction, the sample is ready for HPLC analysis. Inject a 50 µL aliquot into the HPLC system.[1]

The following table summarizes the HPLC conditions for the separation of the derivatized phenolic compounds.[1]

| Parameter | Condition |

| HPLC System | Shimadzu LC10-ATvp pump or equivalent |

| Detector | UV Detector (e.g., Shimadzu SPD-10Avp) |

| Wavelength | 280 nm |

| Column | Cholester column (150 x 3.0 mm i.d., 5 µm particles) |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA (70:30, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 50 µL |

| Column Temperature | Ambient |

| Run Time | 15 minutes |

Data and Performance Characteristics

The following tables present the quantitative data for the HPLC analysis of nine phenolic compounds after derivatization with 4-nitrobenzoyl chloride.[1]

Table 1: Linearity and Correlation Coefficients [1]

| Compound | Linearity Range (mg/L) | Correlation Coefficient (r²) |

| Phenol | 0.02 - 0.9 | ≥0.9928 |

| 2-Chlorophenol (2-CP) | 0.06 - 0.9 | ≥0.9928 |

| 4-Chlorophenol (4-CP) | 0.02 - 0.9 | ≥0.9928 |

| 2,6-Dichlorophenol (2,6-DCP) | 0.06 - 0.9 | ≥0.9928 |

| 2,4-Dichlorophenol (2,4-DCP) | 0.12 - 0.9 | ≥0.9928 |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | 0.04 - 0.9 | ≥0.9928 |

| 2-Phenylphenol (2-PP) | 0.04 - 0.9 | ≥0.9928 |

| 3-Phenylphenol (3-PP) | 0.04 - 0.9 | ≥0.9928 |

| 4-Phenylphenol (4-PP) | 0.02 - 0.9 | ≥0.9928 |

Table 2: Limits of Detection (LOD) [1]

| Compound | LOD (mg/L) |

| Phenol | 0.006 |

| 2-Chlorophenol (2-CP) | 0.02 |

| 4-Chlorophenol (4-CP) | 0.006 |

| 2,6-Dichlorophenol (2,6-DCP) | 0.02 |

| 2,4-Dichlorophenol (2,4-DCP) | 0.05 |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | 0.02 |

| 2-Phenylphenol (2-PP) | 0.01 |

| 3-Phenylphenol (3-PP) | 0.01 |

| 4-Phenylphenol (4-PP) | 0.008 |

Table 3: Recovery in Spiked Tap Water [1][3]

| Compound | Recovery (%) |

| Phenol | Satisfactory |

| Chlorophenols (5 compounds) | Satisfactory |

| Phenylphenols (3 compounds) | Satisfactory |

Note: "Satisfactory" indicates that the recovery values from tap water spiked with a standard mixture of the test compounds were acceptable as per the cited study. The coefficients of variation were less than 12.0%.[1][3]

Conclusion

The pre-column derivatization of phenolic compounds with 4-nitrobenzoyl chloride followed by HPLC-UV analysis is a sensitive and reliable method for their simultaneous determination in water samples.[1][3] The derivatization reaction is rapid and efficient, and the resulting derivatives have enhanced UV absorbance, leading to low detection limits.[1] This method is suitable for monitoring the levels of various phenols in environmental water samples to ensure compliance with regulatory guidelines.[1][3]

References

- 1. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 2. [PDF] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Diazo Coupling with 4-Chloro-2-nitrobenzenediazonium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the synthesis of azo dyes via the diazo coupling reaction of 4-Chloro-2-nitrobenzenediazonium salt with various coupling partners. The protocols outlined below are intended for use by trained professionals in a laboratory setting.

Introduction

Diazo coupling is a powerful electrophilic aromatic substitution reaction used extensively in the synthesis of azo compounds, which are widely utilized as dyes, pigments, and pharmaceutical intermediates. The reaction involves two key steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound.

This document focuses on the use of this compound, derived from 4-chloro-2-nitroaniline, as the diazonium component. The presence of the electron-withdrawing nitro and chloro groups on the benzene ring of the diazonium salt enhances its electrophilicity, making it a reactive partner in coupling reactions.

Experimental Overview

The overall experimental workflow for the diazo coupling reaction with this compound is depicted in the following diagram.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the diazo coupling of this compound with various coupling partners.

| Coupling Partner | Reaction Conditions | Yield (%) | Reference |

| 2-Methyl-4-α,α-dimethylbenzylphenol | Alkaline coupling | 47 | [1] |

| Phenol Derivatives | General alkaline conditions for phenols | Yields vary depending on substituents | [2] |

| Naphthol Derivatives | Alkaline conditions (e.g., NaOH solution) | Typically good to high yields | [3] |

| Aromatic Amines (e.g., N,N-dimethylaniline) | Slightly acidic conditions | Yields are generally moderate to high | [4] |

| Heterocyclic Compounds (e.g., Pyrimidines) | Varies, can be acidic or alkaline | 63 (for a related chloro-phenyl diazonium) | [5] |

Experimental Protocols

Safety Precautions:

-